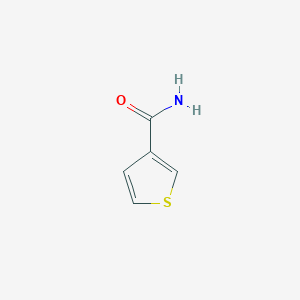
Thiophene-3-carboxamide
Übersicht
Beschreibung
Thiophene-3-carboxamide is a type of heterocyclic compound that has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States .
Synthesis Analysis
The synthesis of thiophene-3-carboxamide involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives .Molecular Structure Analysis
Thiophene-3-carboxamide is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based compounds, including thiophene-3-carboxamide, have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Physical And Chemical Properties Analysis
Thiophene-3-carboxamide has a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiophene-2-carboxamide derivatives have been studied for their antioxidant properties. One derivative, in particular, increased antioxidant activity significantly, which is comparable to the reference antioxidant ascorbic acid .
Biological Activity
Thiophene-based analogs are a potential class of biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with various biological effects .
Antitumor Activity
A novel thiophene-3-carboxamide analog has shown potent antitumor activity with no serious side effects in mouse xenograft models. This suggests its potential use in cancer treatment .
Zukünftige Richtungen
Thiophene-3-carboxamide and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This includes the development of analogs with short alkyl chains to enhance their water solubility .
Eigenschaften
IUPAC Name |
thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUYIKBTMNZABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458610 | |
| Record name | Thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carboxamide | |
CAS RN |
51460-47-0 | |
| Record name | Thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the downstream effects of thiophene-3-carboxamide derivatives on cellular processes?
A2: Research indicates that these compounds can influence various cellular processes. For instance, thiophenthiofurin, a C-thioribonucleoside analogue of tiazofurin, inhibits inosine 5'-monophosphate dehydrogenase (IMPDH) in K562 cells []. This inhibition leads to an increase in IMP pools and a concurrent decrease in GTP levels, ultimately affecting cellular metabolism [].
Q2: What is the basic chemical structure of thiophene-3-carboxamide?
A2: Thiophene-3-carboxamide comprises a thiophene ring with a carboxamide (-C(=O)NH2) group attached at the 3-position. The general structure allows for a wide array of substitutions on the thiophene ring and the amide nitrogen, leading to a vast library of derivatives with distinct properties.
Q3: Are there specific spectroscopic techniques used to characterize these compounds?
A4: Yes, researchers commonly employ techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR), and mass spectrometry (MS) to characterize thiophene-3-carboxamide derivatives [, ]. Infrared spectroscopy helps identify functional groups, NMR reveals the arrangement of atoms within the molecule, and mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.
Q4: What research exists on the ADME properties of thiophene-3-carboxamide derivatives?
A4: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are currently limited. Further research is necessary to fully understand their pharmacokinetic behavior in vivo.
Q5: What evidence supports the potential therapeutic applications of thiophene-3-carboxamide derivatives?
A8: Several studies demonstrate the in vitro and in vivo efficacy of these compounds against various targets. For instance, thiophenthiofurin exhibits cytotoxicity against human myelogenous leukemia K562 cells in vitro []. In vivo studies using rodent models of neurodevelopmental disorders demonstrate that a specific LSD1 enzyme inhibitor, TAK-418, can normalize dysregulated gene expression in the brain and ameliorate ASD-like behaviors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




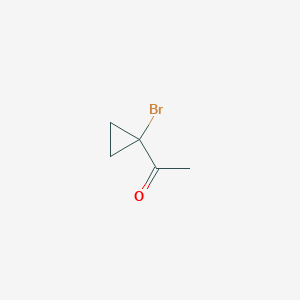
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
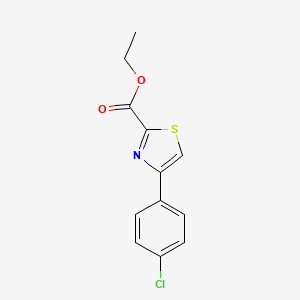

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
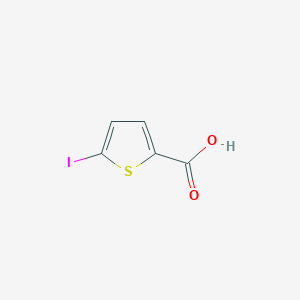
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
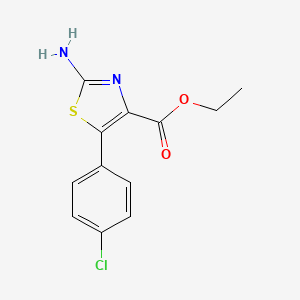


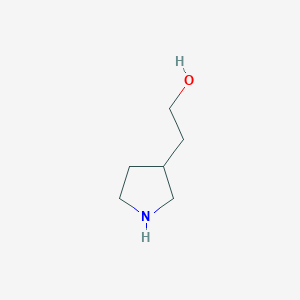
![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)